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Compound of Interest

Compound Name: tert-Butyl 7-bromoheptanoate

Cat. No.: B1283140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthesis of tert-butyl 7-bromoheptanoate, a valuable intermediate in organic synthesis. Due

to the limited availability of direct experimental spectroscopic data for this specific compound,

this guide presents a combination of predicted data and experimental data from closely related

analogs, namely 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, to offer valuable

reference points for researchers.

Synthesis of tert-Butyl 7-bromoheptanoate
A detailed experimental protocol for the synthesis of tert-butyl 7-bromoheptanoate is outlined

below. This procedure is a valuable resource for the laboratory-scale preparation of this

compound.

Experimental Protocol: Synthesis of tert-Butyl 7-
bromoheptanoate
Materials:

7-bromoheptanoic acid

tert-Butyl alcohol
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Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalyst)

Anhydrous solvent (e.g., dichloromethane or toluene)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware and purification apparatus (e.g., separatory funnel,

chromatography columns)

Procedure:

Esterification: In a round-bottom flask, dissolve 7-bromoheptanoic acid in a minimal amount

of anhydrous solvent. Add an excess of tert-butyl alcohol to the solution.

Catalysis: Carefully add a catalytic amount of a strong protic acid, such as sulfuric acid or p-

toluenesulfonic acid, to the reaction mixture.

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated

solution of sodium bicarbonate to neutralize the acid catalyst.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.
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Purification: Purify the crude tert-butyl 7-bromoheptanoate by column chromatography on

silica gel to yield the final product.

Spectroscopic Data
While direct experimental spectra for tert-butyl 7-bromoheptanoate are not readily available

in the public domain, this section provides predicted data and experimental data for analogous

compounds to aid in characterization.

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for tert-Butyl 7-bromoheptanoate:

Adduct m/z (Predicted)

[M+H]⁺ 265.07976

[M+Na]⁺ 287.06170

[M-H]⁻ 263.06520

[M+NH₄]⁺ 282.10630

[M+K]⁺ 303.03564

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for tert-Butyl 7-bromoheptanoate are not available. The

following tables provide experimental NMR data for the closely related compounds, 7-

bromoheptanoic acid and ethyl 7-bromoheptanoate, for comparative purposes.

¹H NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 400 MHz)
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

4.12 q 2H -OCH₂CH₃

3.40 t 2H -CH₂Br

2.30 t 2H -COCH₂-

1.85 m 2H -CH₂CH₂Br

1.63 m 2H -COCH₂CH₂-

1.42 m 4H -(CH₂)₂-

1.25 t 3H -OCH₂CH₃

¹³C NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

173.5 C=O

60.2 -OCH₂CH₃

34.2 -COCH₂-

33.8 -CH₂Br

32.5 -CH₂CH₂Br

28.3 -(CH₂)₂-

27.9 -(CH₂)₂-

24.8 -(CH₂)₂-

14.2 -OCH₂CH₃

¹³C NMR Spectroscopic Data of 7-Bromoheptanoic Acid
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Chemical Shift (δ, ppm) Assignment

179.1 C=O

34.0 -CH₂Br

33.9 -COOH

32.5 -CH₂CH₂Br

28.2 -(CH₂)₂-

27.8 -(CH₂)₂-

24.5 -(CH₂)₂-

Infrared (IR) Spectroscopy
Predicted IR data for tert-Butyl 7-bromoheptanoate is not available. The following table

provides experimental IR data for the closely related compounds, 7-bromoheptanoic acid and

ethyl 7-bromoheptanoate.

IR Spectroscopic Data of 7-Bromoheptanoic Acid and Ethyl 7-bromoheptanoate

Functional Group
7-Bromoheptanoic Acid

(cm⁻¹)

Ethyl 7-bromoheptanoate

(cm⁻¹)

C=O stretch (Carboxylic

Acid/Ester)
~1710 ~1735

O-H stretch (Carboxylic Acid) ~3300-2500 (broad) -

C-O stretch (Ester) - ~1240 and ~1170

C-Br stretch ~650-550 ~650-550

C-H stretch (alkane) ~2960-2850 ~2960-2850

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of

tert-butyl 7-bromoheptanoate.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of tert-Butyl 7-
bromoheptanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283140#tert-butyl-7-bromoheptanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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